5-PAHSA-d31

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du 5-PAHSA-d31 implique l'incorporation d'atomes de deutérium dans la molécule de 5-PAHSA. Ce processus nécessite généralement l'utilisation de réactifs et de solvants deutérés.

Analyse Des Réactions Chimiques

Le 5-PAHSA-d31 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound est principalement utilisé comme étalon interne pour la quantification du 5-PAHSA dans la recherche scientifique. Il est utilisé en spectrométrie de masse (GC-MS et LC-MS) pour mesurer avec précision les niveaux de 5-PAHSA dans les échantillons biologiques . De plus, le this compound a été étudié pour ses effets antidiabétiques et anti-inflammatoires potentiels. Il a été démontré qu'il améliorait la sensibilité à l'insuline et la tolérance au glucose chez les modèles animaux, ce qui en fait un composé prometteur pour la recherche sur le diabète .

Mécanisme d'action

Le mécanisme d'action du this compound implique son rôle de sensibilisateur à l'insuline. Il améliore la sensibilité à l'insuline par des mécanismes directs et indirects. Directement, il inhibe la signalisation de l'AMP cyclique dans les hépatocytes, tandis qu'indirectement, il réduit la lipolyse du tissu adipeux, diminuant ainsi la production hépatique de glucose . Ces actions contribuent à une meilleure métabolisation du glucose et à une réduction de l'inflammation.

Applications De Recherche Scientifique

5-PAHSA-d31 is primarily used as an internal standard for the quantification of 5-PAHSA in scientific research. It is utilized in mass spectrometry (GC-MS and LC-MS) to accurately measure the levels of 5-PAHSA in biological samples . Additionally, this compound has been studied for its potential anti-diabetic and anti-inflammatory effects. It has been shown to improve insulin sensitivity and glucose tolerance in animal models, making it a promising compound for diabetes research .

Mécanisme D'action

The mechanism of action of 5-PAHSA-d31 involves its role as an insulin sensitizer. It enhances insulin sensitivity through both direct and indirect mechanisms. Directly, it inhibits cyclic AMP signaling in hepatocytes, while indirectly, it reduces adipose tissue lipolysis, thereby decreasing hepatic glucose production . These actions contribute to improved glucose metabolism and reduced inflammation.

Comparaison Avec Des Composés Similaires

Le 5-PAHSA-d31 est unique en raison de son marquage au deutérium, qui le distingue des autres FAHFAs. Des composés similaires comprennent d'autres isomères du PAHSA, tels que le 9-PAHSA, qui présentent également des propriétés antidiabétiques et anti-inflammatoires . Le this compound est spécifiquement utilisé comme étalon interne dans les applications analytiques, ce qui le rend particulièrement précieux pour la quantification précise dans les études de recherche .

Activité Biologique

5-PAHSA-d31 (Palmitic acid-5-hydroxystearic acid-d31) is a novel compound belonging to the family of fatty acid esters of hydroxy fatty acids (FAHFAs). It has garnered attention for its potential biological activities, particularly in metabolic regulation and inflammation. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is a deuterated analog of 5-PAHSA, which is known for its role in enhancing insulin sensitivity and exhibiting anti-inflammatory properties. It is synthesized from palmitic acid and 5-hydroxystearic acid, making it an endogenous lipid that plays a crucial role in metabolic processes.

Research indicates that this compound influences several metabolic pathways:

- Insulin Signaling : In vitro studies using HepG2 liver cells and 3T3-L1 adipocytes demonstrated that this compound enhances glucose uptake and insulin signaling under normal glucose conditions. However, high glucose concentrations can impair these effects by inhibiting the AMP-activated protein kinase (AMPK) pathway, leading to increased inflammation and fatty liver development in db/db mice models .

- Lipid Metabolism : The compound reduces lipogenesis while promoting lipid oxidation in hepatic cells. In conditions of hyperglycemia, its beneficial effects on lipid metabolism are significantly diminished due to the upregulation of sterol-regulatory element-binding protein 1c (SREBP1c) and fatty acid synthase (FAS), coupled with the downregulation of carnitine palmitoyltransferase 1 (CPT1) .

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Control Group | This compound Group | High Glucose Group |

|---|---|---|---|

| Glucose Uptake (nmol/mg protein) | 100 | 150 | 90 |

| Insulin Sensitivity (fold change) | 1.0 | 2.0 | 0.8 |

| Lipogenesis (nmol/mg protein) | 50 | 30 | 70 |

| Lipid Oxidation (nmol/mg protein) | 20 | 40 | 15 |

Data derived from experimental studies on HepG2 and 3T3-L1 cells.

Case Studies

- Diabetes Model Study : A study involving db/db mice treated with this compound for one month showed an initial improvement in insulin signaling; however, prolonged treatment led to increased inflammation and fatty liver without significant reductions in blood glucose levels. This highlights the dual nature of the compound's effects under varying metabolic conditions .

- Cellular Mechanism Investigation : In vitro experiments demonstrated that while normal glucose conditions allowed for enhanced insulin sensitivity and reduced lipogenesis, high glucose environments negated these benefits, emphasizing the importance of metabolic context in evaluating the efficacy of this compound .

Propriétés

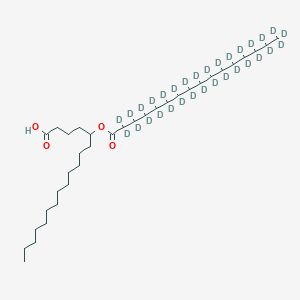

IUPAC Name |

5-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-31-34(37)38-32(29-27-30-33(35)36)28-25-23-21-19-17-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,13D2,15D2,16D2,18D2,20D2,22D2,24D2,26D2,31D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGKCWKQYJQHJX-UKXJUSPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCCCCCCC)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.